Cas no 2172443-29-5 (3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide)

3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide is a versatile compound with distinct structural features. It offers high purity and stability, suitable for various applications in organic synthesis. Its unique functional groups facilitate synthetic transformations, enhancing the efficiency of chemical reactions. This compound is valued for its potential in pharmaceutical and agrochemical research, contributing to the development of novel compounds.
3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide structure
2172443-29-5 structure
商品名:3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide
CAS番号:2172443-29-5
MF:C8H11ClN2O4S
メガワット:266.701939821243
CID:6092346
PubChem ID:165573378

3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide
    • 2172443-29-5
    • EN300-1611814
    • インチ: 1S/C8H11ClN2O4S/c1-14-5-3-4(10)6(9)8(7(5)15-2)16(11,12)13/h3H,10H2,1-2H3,(H2,11,12,13)
    • InChIKey: ODUFMLUQDQEYBO-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=C(C(=C1S(N)(=O)=O)OC)OC)N

計算された属性

  • せいみつぶんしりょう: 266.0128057g/mol
  • どういたいしつりょう: 266.0128057g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 331
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1611814-5.0g
3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide
2172443-29-5
5g
$2981.0 2023-06-04
Enamine
EN300-1611814-250mg
3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide
2172443-29-5
250mg
$946.0 2023-09-23
Enamine
EN300-1611814-100mg
3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide
2172443-29-5
100mg
$904.0 2023-09-23
Enamine
EN300-1611814-10.0g
3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide
2172443-29-5
10g
$4421.0 2023-06-04
Enamine
EN300-1611814-0.1g
3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide
2172443-29-5
0.1g
$904.0 2023-06-04
Enamine
EN300-1611814-0.05g
3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide
2172443-29-5
0.05g
$864.0 2023-06-04
Enamine
EN300-1611814-0.25g
3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide
2172443-29-5
0.25g
$946.0 2023-06-04
Enamine
EN300-1611814-500mg
3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide
2172443-29-5
500mg
$987.0 2023-09-23
Enamine
EN300-1611814-1000mg
3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide
2172443-29-5
1000mg
$1029.0 2023-09-23
Enamine
EN300-1611814-5000mg
3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide
2172443-29-5
5000mg
$2981.0 2023-09-23

3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide 関連文献

3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamideに関する追加情報

Introduction to 3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide (CAS No. 2172443-29-5)

3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2172443-29-5, represents a structurally complex molecule with potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including amino, chloro, and methoxy substituents, as well as a sulfonamide moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The sulfonamide group is particularly noteworthy in medicinal chemistry due to its established role as a bioisostere for carboxylic acid groups, which often enhances binding affinity and metabolic stability. In the context of 3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide, the sulfonamide functionality is positioned at the para position relative to the amino group, which can influence its solubility, reactivity, and interactions with biological targets. The chloro substituent at the ortho position introduces electrophilic characteristics, making the molecule susceptible to nucleophilic substitution reactions that could be exploited in derivatization strategies.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds with multiple substituents for their ability to modulate biological pathways effectively. The dimethoxy groups at the 5 and 6 positions of the benzene ring contribute to the lipophilicity of the molecule, which can be critical for membrane permeability and target engagement. This structural feature aligns with current trends in medicinal chemistry where optimizing physicochemical properties is essential for achieving desirable pharmacokinetic profiles.

Current research in this domain has demonstrated that derivatives of 3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide exhibit promising activity against various biological targets. For instance, studies have shown that modifications to the amino group or introduction of additional functional groups can lead to compounds with enhanced binding affinity to enzymes or receptors involved in inflammatory processes. The chloro substituent, in particular, has been shown to improve interactions with certain protein pockets by increasing electrophilicity and facilitating hydrogen bonding networks.

The sulfonamide moiety itself has been extensively studied for its role in antimicrobial and anti-inflammatory therapies. In the case of 3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide, this group may serve as a key interaction point with biological targets, potentially leading to therapeutic effects when properly modulated. Researchers are exploring how variations in electronic distribution around the sulfonamide bond can influence its bioactivity, with implications for designing more effective drug candidates.

One notable aspect of 3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide is its potential as a building block for more complex molecules. The presence of multiple reactive sites allows chemists to employ diverse synthetic strategies, such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, to introduce additional functionalities or alter existing ones. This flexibility is particularly valuable in hit-to Lead optimization programs where rapid diversification of a chemical library is essential.

In conclusion,3-amino-2-chloro-5,6-dimethoxybenzene-1-sulfonamide (CAS No. 2172443-29-5) represents a promising compound with multifaceted applications in pharmaceutical research. Its unique structural features—comprising an amino group,chloro substituents, methoxy groups,and a sulfonamide moiety—make it an attractive scaffold for further exploration. As our understanding of biological pathways continues to evolve,this compound may play a pivotal role in the development of novel therapeutics targeting inflammation,infection,and other critical health issues.

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